molecular formula C13H14N2O5 B030424 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid CAS No. 99208-26-1

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

Cat. No. B030424
CAS RN: 99208-26-1
M. Wt: 278.26 g/mol
InChI Key: IPCXQGZLHLEGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, often involves multi-step reactions that include the formation of the quinoxaline core, followed by functional group modifications. Studies have explored the synthesis and biological evaluation of analogs of antitumor agents featuring the quinoxaline moiety, demonstrating the importance of intact quinoxaline rings for antitumor activity and the effects of substituents on the quinoline ring in determining activity levels (Hazeldine et al., 2005).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, is critical for their biological activity. Crystal structure and density functional theory (DFT) studies on related compounds reveal insights into the electronic structure, geometrical parameters, and intermolecular interactions that may influence biological efficacy and interaction with biological targets. For example, the structural analysis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones provided information on bond lengths, bond angles, and electrostatic potential, which are essential for understanding reactivity and binding affinity (Patel et al., 2022).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, which allow for further functionalization or modification of the molecular structure. For instance, the reactivity of quinoxaline compounds with different reagents can lead to the formation of fluorescent derivatives, highlighting the versatility of these molecules for analytical and diagnostic applications (Yamaguchi et al., 1985).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its formulation into pharmaceuticals. The analysis of the crystal structure and physical properties provides insights into the stability and behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including their acidity, basicity, reactivity with various chemical reagents, and stability, are fundamental to their biological activity and potential therapeutic applications. Studies on the synthesis and evaluation of analogues have shed light on the relationship between the structure of quinoxaline derivatives and their chemical properties, contributing to the development of compounds with desired biological activities (Hazeldine et al., 2001).

Scientific Research Applications

Quinoxaline Derivatives and Biological Activities

Quinoxaline and its derivatives, including 3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid, are heterocyclic compounds with a broad spectrum of biological and pharmacological activities. These compounds have been extensively studied for their potential applications in medicinal chemistry due to their versatile chemical structures and significant biological activities.

  • Antimicrobial and Antitumor Properties : Quinoxaline derivatives are known for their antimicrobial activities and have been investigated for their potential antitumor properties. The structural versatility of quinoxaline allows for the synthesis of compounds with enhanced biological activities, including the inhibition of microbial growth and potential antitumor effects against various cancer cell lines (Pereira et al., 2015).

  • Chemical Synthesis and Molecular Design : The quinoxaline scaffold serves as a fundamental structure for the design and synthesis of novel compounds with diverse applications. This includes the development of n-type semiconductors, sensors, and materials for energy storage, showcasing the chemical versatility and utility of quinoxaline derivatives in the field of organic materials and nanoscience (Segura et al., 2015).

  • Biomedical Applications : Quinoxaline-based compounds have been modified to create a wide variety of biomedical applications. This includes antimicrobial activities and the treatment of chronic and metabolic diseases. The modification of the quinoxaline structure enables the development of compounds with targeted biological activities, contributing to advancements in drug discovery and pharmaceutical sciences (Pereira et al., 2015).

  • Pharmacological Profile : Quinoxaline derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their pharmacological profile makes them valuable tools for chemists and researchers in developing newer derivatives that may offer improved efficacy and safety in treating various conditions (Ramli et al., 2014).

properties

IUPAC Name

3-(6,7-dimethoxy-3-oxo-4H-quinoxalin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-19-10-5-8-9(6-11(10)20-2)15-13(18)7(14-8)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCXQGZLHLEGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C(=N2)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563331
Record name 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

CAS RN

99208-26-1
Record name 3-(6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
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3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
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3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
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3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
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3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid
Reactant of Route 6
3-(6,7-Dimethoxy-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid

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